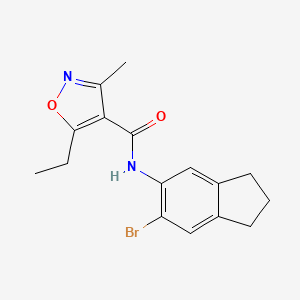![molecular formula C10H13N3O3S B7679453 N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide](/img/structure/B7679453.png)
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide, also known as COP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. COP is a small molecule that has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide is not fully understood. However, it is thought to work by modulating the activity of GABA receptors in the brain. GABA receptors are important for regulating the activity of neurons in the brain, and drugs that modulate these receptors can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABA receptors in the brain, which can lead to a reduction in neuronal excitability. This can result in anticonvulsant and analgesic effects. This compound has also been shown to have anxiolytic effects, which may be due to its ability to reduce the activity of certain neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target in the brain. It has also been shown to have low toxicity in animal models. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound, which would allow for larger-scale production and use in a wider range of experiments. Another area of interest is the development of more targeted drugs that modulate GABA receptors in specific regions of the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide can be synthesized using a variety of methods, including the reaction of 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid with propargylamine, followed by reaction with methanesulfonyl chloride. Another method involves the reaction of 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid with propargylamine, followed by reaction with methanesulfonic acid.
Aplicaciones Científicas De Investigación
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-3-6-13(17(2,14)15)7-9-11-10(16-12-9)8-4-5-8/h1,8H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQWGTWFDCZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC#C)CC1=NOC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxy-4-[[2-(4-nitrophenyl)propan-2-ylamino]methyl]phenol](/img/structure/B7679371.png)
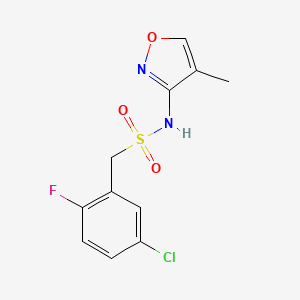
![2-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7679385.png)
![Methyl 3-[2-(1-phenylpyrazol-4-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679398.png)
![3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole](/img/structure/B7679405.png)
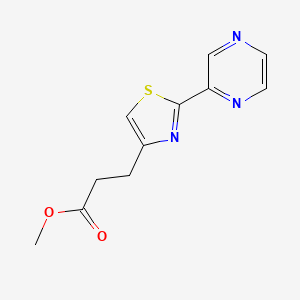

![4-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7679434.png)
![5-cyano-2-methyl-N-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B7679442.png)
![4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
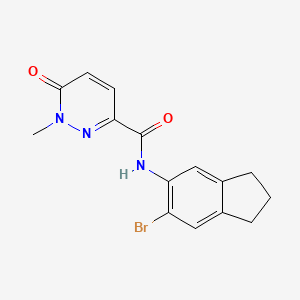
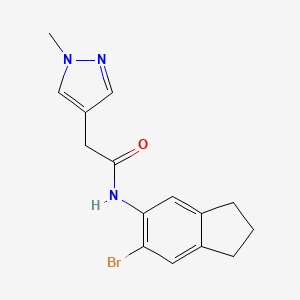
![N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
